![molecular formula C22H27NO4 B14355789 2-{4-[Ethyl(hexyl)amino]-2-hydroxybenzoyl}benzoic acid CAS No. 91458-45-6](/img/structure/B14355789.png)
2-{4-[Ethyl(hexyl)amino]-2-hydroxybenzoyl}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-[Ethyl(hexyl)amino]-2-hydroxybenzoyl}benzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a benzoyl group substituted with an ethyl(hexyl)amino group and a hydroxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-{4-[Ethyl(hexyl)amino]-2-hydroxybenzoyl}benzoic acid typically involves the following steps:
Formation of the Benzoyl Intermediate: The initial step involves the formation of a benzoyl intermediate through the reaction of a suitable benzoyl chloride with an ethyl(hexyl)amine under basic conditions.
Hydroxylation: The intermediate is then subjected to hydroxylation using a suitable hydroxylating agent, such as hydrogen peroxide or a peracid, to introduce the hydroxy group at the desired position.
Carboxylation: Finally, the hydroxylated intermediate undergoes carboxylation using carbon dioxide under high pressure and temperature to form the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with specific reaction conditions tailored to maximize yield and purity. Catalysts and solvents may be employed to enhance reaction efficiency and selectivity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products:
Oxidation: Quinones or hydroxyquinones.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Applications De Recherche Scientifique
2-{4-[Ethyl(hexyl)amino]-2-hydroxybenzoyl}benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may have potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-{4-[Ethyl(hexyl)amino]-2-hydroxybenzoyl}benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in oxidative stress or inflammatory pathways.
Pathways Involved: It may modulate the activity of key signaling pathways, such as the NF-κB pathway, leading to changes in gene expression and cellular responses.
Comparaison Avec Des Composés Similaires
2-Ethylhexyl 4-(dimethylamino)benzoate: This compound shares structural similarities but differs in the nature of the amino group and the presence of a dimethylamino substituent.
Methyl 2-hydroxybenzoate:
Uniqueness: 2-{4-[Ethyl(hexyl)amino]-2-hydroxybenzoyl}benzoic acid is unique due to the presence of the ethyl(hexyl)amino group, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
91458-45-6 |
|---|---|
Formule moléculaire |
C22H27NO4 |
Poids moléculaire |
369.5 g/mol |
Nom IUPAC |
2-[4-[ethyl(hexyl)amino]-2-hydroxybenzoyl]benzoic acid |
InChI |
InChI=1S/C22H27NO4/c1-3-5-6-9-14-23(4-2)16-12-13-19(20(24)15-16)21(25)17-10-7-8-11-18(17)22(26)27/h7-8,10-13,15,24H,3-6,9,14H2,1-2H3,(H,26,27) |
Clé InChI |
LLAXSLFWTSCWJY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCN(CC)C1=CC(=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


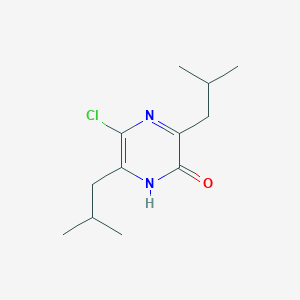
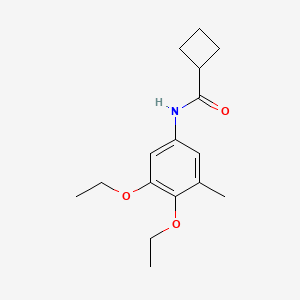
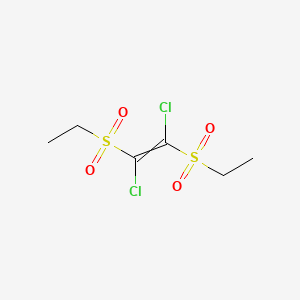
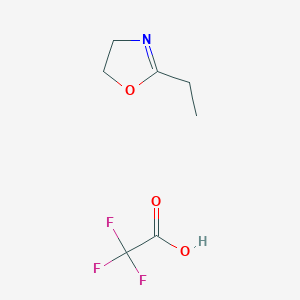
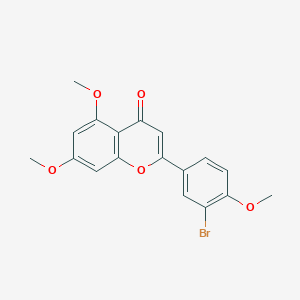
![3-Cyclopentylpyrimido[1,2-B]indazole](/img/structure/B14355737.png)
![4-Chloro-6-ethoxy-N-[1-(naphthalen-1-yl)ethyl]-1,3,5-triazin-2-amine](/img/structure/B14355744.png)
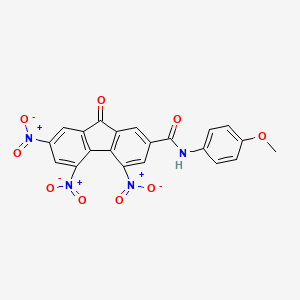

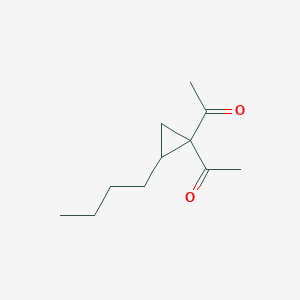
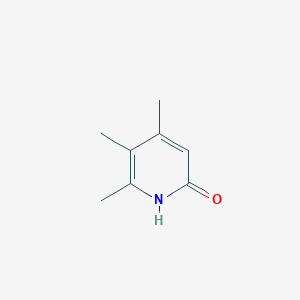
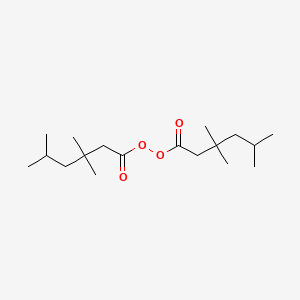
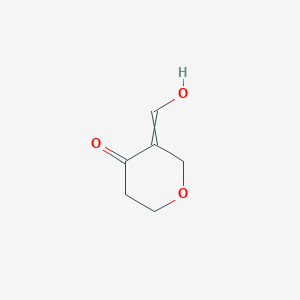
![3-[4-(4-Methylphenyl)piperazin-1-yl]propane-1,2-diol](/img/structure/B14355802.png)
